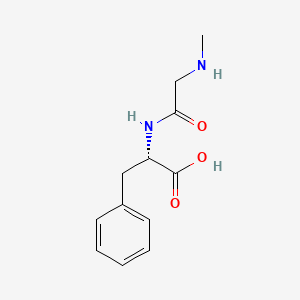
Sarcosyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarcosyl-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine. It is characterized by the presence of a sarcosyl group attached to the phenylalanine molecule. This compound has a molecular formula of C12H16N2O3 and a molecular weight of 236.273 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sarcosyl-L-phenylalanine can be synthesized through a series of chemical reactions involving the amino acid phenylalanine and sarcosineThe reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Sarcosyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Sarcosyl-L-phenylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and formulation.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Sarcosyl-L-phenylalanine involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on proteins, altering their structure and function. This interaction can affect various biochemical pathways and processes, leading to the desired effects .
Comparaison Avec Des Composés Similaires
Sarcosyl-L-phenylalanine can be compared with other similar compounds, such as:
Sarcosyl-L-isoleucine: Another sarcosyl derivative with different amino acid composition.
Sarcosyl-L-serine: A sarcosyl derivative of serine with distinct chemical properties.
Sarcosyl-L-valine: A sarcosyl derivative of valine used in similar applications.
These compounds share the common feature of having a sarcosyl group attached to different amino acids, but they differ in their specific chemical properties and applications.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
(2S)-2-[[2-(methylamino)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-13-8-11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clé InChI |
ZAFCADKAZRAFFU-JTQLQIEISA-N |
SMILES isomérique |
CNCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CNCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)
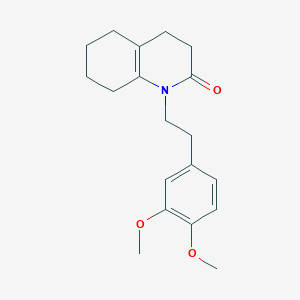
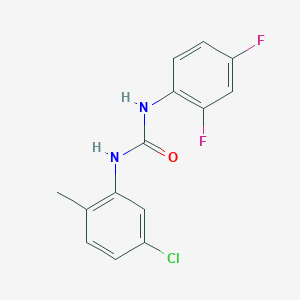
![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
![N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)
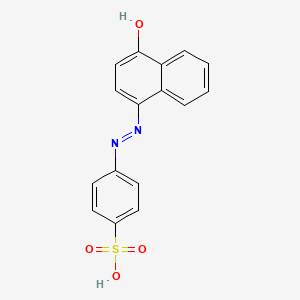
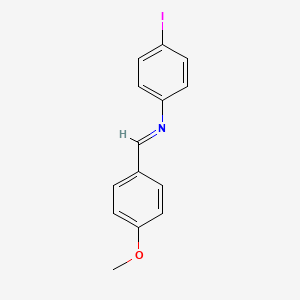


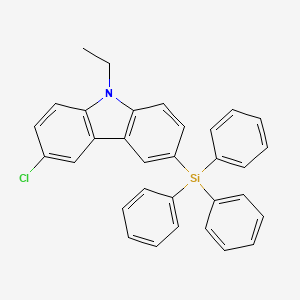

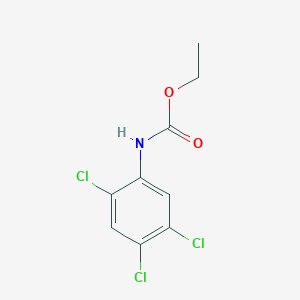
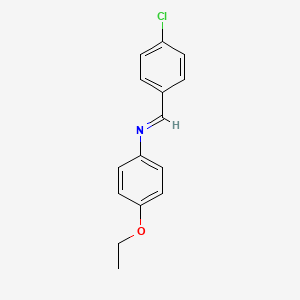
![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
